molecular formula C15H17NO3 B1337131 (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one CAS No. 104266-88-8

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one

Cat. No.: B1337131
CAS No.: 104266-88-8
M. Wt: 259.3 g/mol
InChI Key: VKEZZGBUHSYSJM-ZDUSSCGKSA-N
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Description

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative featuring a benzyl group at the 4-position and a pent-4-enoyl substituent at the 3-position of the oxazolidin-2-one ring. The (S)-stereochemistry at the 4-position confers enantioselectivity, making this compound a valuable intermediate in asymmetric synthesis . Its pent-4-enoyl moiety introduces an α,β-unsaturated carbonyl system, enabling participation in conjugate addition reactions (e.g., Michael additions) for stereocontrolled bond formation .

Properties

IUPAC Name

(4S)-4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEZZGBUHSYSJM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with pent-4-enoic acid or its derivatives. The reaction is usually carried out in the presence of a suitable activating agent and a base. For example, the reaction can be facilitated by using pivaloyl chloride as the activating agent and N-methylmorpholine as the base in an anhydrous tetrahydrofuran (THF) solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.

    Substitution: The benzyl and pent-4-enoyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one serves as a vital intermediate in the synthesis of various pharmaceuticals, particularly anticancer agents. Its structure allows for the modification and development of novel therapeutic compounds that can target specific biological pathways.

Case Study : Research has demonstrated that this compound exhibits selective inhibition of histone deacetylases (HDACs), particularly HDAC6 and HDAC8, which are implicated in cancer progression. This selectivity can lead to the development of targeted cancer therapies that minimize side effects associated with non-selective HDAC inhibitors .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and mechanisms. It provides insights into how specific enzymes can be inhibited or activated, contributing to drug design and development.

Mechanism of Action : The oxazolidinone ring interacts with various enzymes, potentially inhibiting their activity through competitive binding. This interaction is crucial for understanding the compound's role in modulating cellular pathways involved in disease processes .

Material Science

The compound is also employed in material science for the formulation of advanced materials such as polymers and coatings. Its unique properties enhance the mechanical strength and thermal stability of these materials.

Application Example : In the development of high-performance coatings, this compound has been shown to improve adhesion and resistance to environmental degradation .

Agricultural Chemistry

In agricultural applications, this compound can be formulated into agrochemicals to enhance the efficacy of pesticides and herbicides while reducing environmental impact. Its ability to interact with biological systems makes it a valuable component in sustainable agricultural practices.

Cosmetic Industry

The cosmetic industry utilizes this compound for its stabilizing properties in skin care formulations. It enhances product stability and effectiveness, making it a sought-after ingredient in cosmetic products .

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The benzyl and pent-4-enoyl groups can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural analogs differ in the substituents at the 3-position of the oxazolidinone ring, which influence reactivity, stereoselectivity, and applications.

Compound Name 3-Position Substituent Key Features Reference
(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one Pent-4-enoyl α,β-unsaturated carbonyl; participates in Michael additions
(R)-4-Benzyl-3-((S)-2-(4-octylphenyl)allyl)pent-4-enoyl analog 2-(4-Octylphenyl)allyl-pent-4-enoyl Extended hydrophobic chain; used in sphingosine-1-phosphate receptor modulators
(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one 3-Methylbutanoyl Electron-withdrawing substituent; pKa ≈ -2.33; intermediate for Aliskiren
(S)-4-Benzyl-3-(4,4,4-trifluorobut-2-enoyl)oxazolidin-2-one 4,4,4-Trifluorobut-2-enoyl Fluorinated Michael acceptor; enhances electrophilicity
(S)-4-Benzyl-3-((S)-3-hydroxyhex-4-enoyl)oxazolidin-2-one (S)-3-Hydroxyhex-4-enoyl Hydroxyl group enables further functionalization (e.g., glycosylation)
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one 4-Nitrobenzyl (no 3-position substituent) Electron-deficient aromatic ring; impacts solubility and crystallinity

Physical and Spectral Properties

  • pKa Values: The 3-methylbutanoyl analog has a predicted pKa of -2.33, indicative of strong electron-withdrawing effects from the acyl group .
  • NMR Data: The target compound’s ¹³C NMR (CDCl₃) shows characteristic peaks for the pent-4-enoyl group (δ ≈ 117 ppm for terminal alkene carbons) . Benzyl-substituted analogs exhibit aromatic proton signals at δ 7.2–7.4 ppm in ¹H NMR .

Biological Activity

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO3, featuring an oxazolidinone ring, a benzyl group, and a pent-4-enoyl side chain. Its unique structure contributes to its reactivity and biological activity, making it a subject of extensive research in pharmacology .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazolidinone framework is known to inhibit various enzymes and proteins, which can alter metabolic pathways and cellular responses. The compound's benzyl and pent-4-enoyl groups enhance its binding affinity to these targets, potentially leading to significant biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study demonstrated that derivatives of oxazolidinones, including this compound, showed effectiveness against a range of bacterial strains. The mechanism involves disrupting bacterial protein synthesis by binding to the ribosomal subunit .

Table 1: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has also been studied for its anticancer potential . It selectively inhibits histone deacetylases (HDACs), particularly HDAC6 and HDAC8, which are implicated in tumor progression. The compound has shown low nanomolar IC50 values against these targets, suggesting strong potential for development as an anticancer agent.

Case Study: HDAC Inhibition

In a recent study, this compound was tested on various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations as low as 50 nM. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analyses.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Antimicrobial therapies : As a treatment option for resistant bacterial infections.
  • Cancer treatments : As an HDAC inhibitor, it may serve as a basis for developing new anticancer drugs.
  • Combination therapies : It could be used alongside existing treatments to enhance efficacy and reduce resistance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one in asymmetric synthesis?

  • Methodological Answer : The compound is typically synthesized via Evans aldol reactions using chiral oxazolidinone auxiliaries. For example, NaHMDS in THF at low temperatures (−78°C to −45°C) is employed to deprotonate the oxazolidinone, followed by alkylation with allyl iodide or other electrophiles . The stereochemical outcome is controlled by the (S)-configured benzyl group on the oxazolidinone core, which directs facial selectivity during enolate formation .

Q. How is the stereochemical integrity of the oxazolidinone core confirmed during synthesis?

  • Methodological Answer : Chiral purity is verified using a combination of:

  • ¹³C NMR : Distinct shifts for diastereotopic carbons (e.g., δ 54.6–54.7 ppm for the oxazolidinone carbonyl) .
  • Optical Rotation : Specific rotation values (e.g., [α]D²³ = +125° in CHCl₃) are compared to literature data for enantiomeric excess validation .
  • X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis (e.g., SHELX refinement) .

Q. What analytical techniques are critical for characterizing intermediates in multi-step syntheses?

  • Methodological Answer :

  • HRMS (ESI) : Used to confirm molecular formulas (e.g., m/z 402.0705 for [M+H]⁺) .
  • IR Spectroscopy : Peaks at 1780 cm⁻¹ (oxazolidinone C=O) and 1715 cm⁻¹ (ketone) confirm functional group retention .
  • Flash Chromatography : Purification with gradients like PhMe/EtOAc (10:1→6:1) ensures intermediate purity .

Advanced Research Questions

Q. How can researchers mitigate enantiomeric contamination during Evans alkylation?

  • Methodological Answer :

  • Chiral Auxiliary Optimization : Use (S)-4-benzyl oxazolidinone to enforce strict stereochemical control during enolate formation .
  • Low-Temperature Quenching : Reactions quenched at −40°C with NH₄Cl minimize racemization .
  • Chiral HPLC : Post-synthesis analysis with chiral columns resolves enantiomers, with retention times compared to standards .

Q. What strategies resolve contradictions between calculated and observed NMR data for derivatives?

  • Methodological Answer :

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can cause δ shifts in ¹H NMR (e.g., allylic protons at δ 5.2–5.8 ppm). Replicate solvent conditions from literature for direct comparison .
  • DFT Calculations : Hybrid B3LYP/6-311++G(d,p) models predict NMR shifts and identify conformational discrepancies .
  • Decoupling Experiments : NOESY or COSY NMR clarifies coupling patterns in crowded regions (e.g., benzyl protons at δ 7.2–7.4 ppm) .

Q. How can reaction yields be optimized in multi-step syntheses involving this oxazolidinone?

  • Methodological Answer :

  • Stepwise Temperature Control : Maintain −78°C during enolate formation, then gradually warm to −20°C to suppress side reactions .
  • Catalyst Screening : TiCl₄/(−)-sparteine systems improve aldol diastereoselectivity (up to 48% yield) .
  • In Situ Quenching : Direct conversion of intermediates (e.g., acyl chlorides) avoids purification losses .

Q. What advanced techniques address challenges in synthesizing enantiopure derivatives?

  • Methodological Answer :

  • Dynamic Kinetic Resolution : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to invert configuration during coupling .
  • Asymmetric Hydrolysis : Enzymatic cleavage (e.g., lipases) of oxazolidinone auxiliaries retains stereochemistry .
  • Cryogenic Crystallography : SHELXD/SHELXE pipelines resolve twinning or disorder in crystals for unambiguous structure assignment .

Data Contradiction and Optimization

Q. How to troubleshoot low diastereoselectivity in aldol reactions using this compound?

  • Methodological Answer :

  • Steric Effects : Bulky aldehydes (e.g., tert-butyldimethylsilyl-protected) improve selectivity by restricting transition-state geometries .
  • Additive Screening : TBSOTf or HMPA enhances enolate reactivity and selectivity .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC; shorter reaction times favor kinetic products .

Q. What methods validate the absence of impurities like (R)-enantiomers or deoxygenated byproducts?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., [M+2]⁺ isotopes from brominated byproducts) .
  • Isotopic Labeling : ¹⁸O incorporation studies track oxygen scrambling during acyl transfers .
  • Sigma-2 Ligand Assays : Competitive binding studies identify off-target interactions from impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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